molecular formula C34H46Br2N2O2S2 B15132158 Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- CAS No. 1353724-76-1

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-

Cat. No.: B15132158
CAS No.: 1353724-76-1
M. Wt: 738.7 g/mol
InChI Key: DZMHCIOIVCEDGB-UHFFFAOYSA-N
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Description

The compound Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- (hereafter referred to as Br-Th-DPP-Didecyl) is a diketopyrrolopyrrole (DPP) derivative characterized by its electron-deficient lactam core and functionalized side chains. The structure features:

  • 3,6-positions: Substituted with 5-bromo-2-thienyl groups, which serve as electron-withdrawing units and enable further cross-coupling reactions (e.g., Stille or Suzuki polymerization) .
  • 2,5-positions: Branched didecyl chains (C10 alkyl groups) that enhance solubility in organic solvents and influence molecular packing in solid-state applications .
  • Core: The DPP core provides strong π-conjugation, leading to narrow bandgaps (~1.3–1.5 eV) and high charge-carrier mobility in organic semiconductors .

Br-Th-DPP-Didecyl is primarily used as a monomer in conjugated polymers for organic electronics, such as field-effect transistors (OFETs) and photovoltaics (OPVs). Its brominated thiophene units facilitate controlled polymerization, while the didecyl chains optimize film morphology .

Properties

CAS No.

1353724-76-1

Molecular Formula

C34H46Br2N2O2S2

Molecular Weight

738.7 g/mol

IUPAC Name

1,4-bis(5-bromothiophen-2-yl)-2,5-didecylpyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C34H46Br2N2O2S2/c1-3-5-7-9-11-13-15-17-23-37-31(25-19-21-27(35)41-25)29-30(33(37)39)32(26-20-22-28(36)42-26)38(34(29)40)24-18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-24H2,1-2H3

InChI Key

DZMHCIOIVCEDGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br

Origin of Product

United States

Preparation Methods

The synthesis of Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- typically involves the following steps:

Chemical Reactions Analysis

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- involves its electron-accepting properties. The compound interacts with electron-donating materials to form donor-acceptor complexes, which are crucial for its function in organic electronics. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play a significant role in its electronic properties .

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Impact :

  • Longer/branched chains (e.g., 2-octyldodecyl in ) improve solubility but reduce crystallinity, lowering carrier mobility. Didecyl (C10) chains in Br-Th-DPP-Didecyl balance processability and performance .
  • Shorter chains (e.g., 2-ethylhexyl in DPP-TENBr ) enhance π-π stacking, yielding higher mobility (0.15–0.20 cm²/Vs).

Aryl Group Influence :

  • Thienyl vs. Furanyl/Phenyl: Bromothienyl derivatives (Br-Th-DPP-Didecyl) exhibit narrower bandgaps (~1.4 eV) than furanyl (1.6 eV) or phenyl (1.8 eV) analogs due to thiophene’s higher electron affinity and conjugation .
  • Bromine Substitution: Enables post-polymerization functionalization (e.g., with boronate esters in ), critical for tuning optoelectronic properties.

Polymer vs. Small Molecule :

  • Br-Th-DPP-Didecyl polymers (e.g., DPPTTT ) achieve higher mobility (0.12 cm²/Vs) than small-molecule analogs (e.g., 3,6-bis(4-bromophenyl)-DPP ), attributed to extended π-conjugation in polymeric frameworks.

Performance in Devices

  • OFETs : Br-Th-DPP-Didecyl polymers exhibit p-type behavior with mobility up to 0.12 cm²/Vs, outperforming dioctyl analogs (0.08–0.10 cm²/Vs) .
  • OPVs : Thienyl-DPP derivatives show broad absorption in the visible-NIR range (λonset ~900 nm), making them suitable as electron acceptors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via Stille coupling between brominated thienyl precursors and stannylated pyrrolopyrrolodione (DPP) cores. For example, trialkylstannyl monomers (e.g., 5,5′-bis(trimethylstannyl)-2,2′-bithiophene) are coupled with brominated DPP derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like toluene or THF .
  • Purification : Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) removes unreacted monomers. Recrystallization from methanol or dichloromethane improves purity, confirmed by NMR (>95% purity) and HPLC .

Q. How do the didecyl side chains influence solubility and film morphology in solution-processed devices?

  • Solubility : The branched didecyl chains disrupt molecular packing, enhancing solubility in nonpolar solvents (e.g., chloroform, toluene), critical for spin-coating or inkjet printing .
  • Morphology : Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) reveal that longer alkyl chains reduce crystallinity, favoring amorphous domains that improve charge dissociation in bulk heterojunction solar cells .

Advanced Research Questions

Q. What strategies optimize the HOMO-LUMO levels for enhanced photovoltaic performance?

  • Electron-Withdrawing Modifications : Introducing bromine at the thienyl positions lowers the LUMO (-3.8 eV) via inductive effects, facilitating electron acceptance in organic solar cells. Substituting thienyl groups with stronger electron-withdrawing units (e.g., ester-functionalized thiophenes) further reduces bandgaps (1.4–1.6 eV) .
  • Computational Modeling : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict orbital energies and guide rational design. Experimental validation via cyclic voltammetry confirms HOMO (-5.2 eV) and LUMO alignment with donor polymers like PBDB-T .

Q. How can charge carrier mobility be accurately measured in thin-film devices?

  • Space-Charge Limited Current (SCLC) : Hole/electron mobility is quantified using hole-only (Au electrodes) or electron-only (Al electrodes) devices. Current-density vs. voltage (J-V) curves fit to the Mott-Gurney law, yielding mobilities of 10⁻⁴–10⁻³ cm²/V·s for this compound .
  • Time-Resolved Microwave Conductivity (TRMC) : Laser-pulse excitation coupled with microwave absorption probes transient mobility, avoiding electrode effects .

Data Contradiction and Analysis

Q. How to reconcile discrepancies in reported power conversion efficiencies (PCEs) for devices using this acceptor?

  • Systematic Variables : PCE variations (6–10%) arise from differences in processing solvents (chloroform vs. chlorobenzene), annealing temperatures, and donor-acceptor ratios. Controlled studies using identical batch materials and standardized protocols (e.g., ISOS guidelines) minimize inconsistencies .
  • Morphological Insights : Resonant soft X-ray scattering (R-SoXS) identifies domain purity and phase separation as critical factors. Higher domain purity (>90%) correlates with improved PCE .

Q. Why do computational predictions of bandgaps sometimes deviate from experimental UV-Vis data?

  • Solid-State Effects : DFT models often assume isolated molecules, neglecting intermolecular interactions (e.g., π-π stacking) that redshift absorption in thin films. Corrective models incorporating polarizable continuum (PCM) or crystal packing simulations improve accuracy .

Functional Characterization and Stability

Q. What spectroscopic methods are most effective for probing exciton dissociation dynamics?

  • Transient Absorption Spectroscopy (TAS) : Femtosecond TAS tracks exciton lifetimes (<100 ps) and charge transfer states in donor-acceptor blends .
  • Photoluminescence Quenching : Efficiency >90% indicates effective exciton dissociation, measured via PL intensity reduction upon blending with donor polymers .

Q. How does environmental stability of devices incorporating this compound compare to other non-fullerene acceptors?

  • Accelerated Aging Tests : Under AM1.5G illumination (100 mW/cm², 65°C), devices retain >80% PCE after 500 hours. Encapsulation with UV-curable epoxy mitigates oxidation of brominated thienyl groups .

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